(2-Chloro-1,1,2,2-tetradeuterioethyl)phosphonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

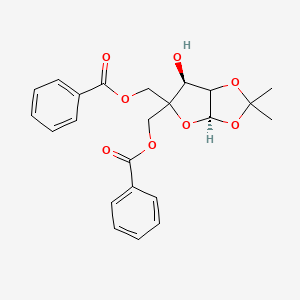

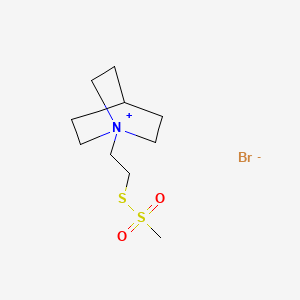

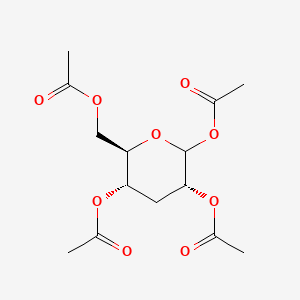

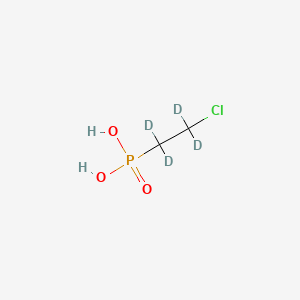

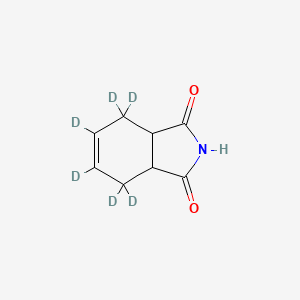

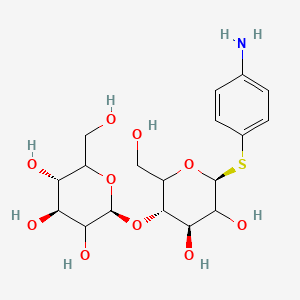

“(2-Chloro-1,1,2,2-tetradeuterioethyl)phosphonic acid” is a chemical compound with the molecular formula C2H6ClO3P . It is also known by other names such as Ethephon-d4, 2-Chloroethanephosphonic-d4 Acid, Romtrel-d4, Tomathrel-d4 . This compound is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of phosphonic acids, including “this compound”, can be achieved through various methods. One of the most common methods is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction that involves the use of bromotrimethylsilane followed by methanolysis . Other methods include the synthesis from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . The exact mass of the molecule is 147.9994157 g/mol .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 148.52 g/mol . The compound has a complexity of 86.9 and a topological polar surface area of 57.5 Ų . It has two hydrogen bond donor counts and three hydrogen bond acceptor counts .

Scientific Research Applications

Overview of Phosphonic Acids

Phosphonic acids, characterized by their unique structural properties, play a pivotal role in a myriad of applications spanning various fields of research. The phosphonic acid functional group's resemblance to the phosphate moiety, coupled with its coordination and supramolecular properties, renders it invaluable across disciplines like chemistry, biology, and physics. Phosphonic acids are employed for their bioactive properties in drug development, for bone targeting, designing supramolecular materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. This broad utility highlights the critical importance of phosphonic acid synthesis in advancing research projects across these diverse fields (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Environmental Relevance and Removal

The increased consumption of phosphonates, including those derived from phosphonic acids, has raised environmental concerns due to their persistence and potential ecological impacts. Despite their stability against biological degradation, studies suggest that phosphonates can be efficiently removed (>80%) from wastewater treatment plants through chemical phosphate precipitation. This efficiency underscores the need for targeted removal strategies, especially for industrial wastewaters, to prevent eutrophication and interference with phosphate precipitation processes (Rott, Steinmetz, & Metzger, 2018).

Application in Polymer Degradation

Phosphonic acids and their esters have been identified as effective agents for polymer degradation. Research indicates that esters of H-phosphonic and phosphoric acids can serve as potent degrading agents for polymers like polyurethanes, polycarbonates, and polyamides. The degradation products, particularly those containing phosphorus, are noted for their fire retardant properties, making them valuable in recycling and repurposing polymer wastes (Mitova, Grancharov, Molero, Borreguero, Troev, & Rodríguez, 2013).

Phosphonopeptides and Biomedical Applications

Phosphonopeptides, which are mimetics of peptides where phosphonic acid groups replace the carboxylic acid groups or are integrated into the peptide chain, have shown promising bioactive properties. These compounds act as inhibitors of key enzymes and exhibit potential for applications in medicine and agriculture, including antimicrobial activities. The synthesis and study of these compounds underscore the versatile applications of phosphonic acids in developing new therapeutic agents (Kafarski, 2020).

Mechanism of Action

Target of Action

The primary target of Ethephon-d4 is the rubber tree (Hevea brasiliensis) . Ethephon, the non-deuterated form of Ethephon-d4, is commonly used to enhance latex productivity in rubber trees .

Mode of Action

Ethephon-d4, like Ethephon, is an ethylene generator . Ethylene is a plant hormone that triggers diverse responses in plants, such as fruit ripening, leaf senescence, stem elongation, and nut abscission . Ethephon-d4 might influence the formation of the actin cytoskeleton at the end of laticifers by regulating the expression of profilin and formin, thereby delaying laticifer plugging .

Biochemical Pathways

Ethephon-d4 affects several biochemical pathways. The acceleration of glycolytic pathway supplying precursors for the biosynthesis of isopentenyl pyrophosphate (IPP) and natural rubber is a major effect of Ethephon-d4 . It also affects the Calvin cycle, a photosynthetic carbon fixation pathway .

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . .

Result of Action

The application of Ethephon-d4 can lead to increased latex production in rubber trees . This is primarily due to the acceleration of latex regeneration and the prolongation of the flow of latex .

Biochemical Analysis

Biochemical Properties

Ethephon-d4, like its non-deuterated counterpart, plays a role in biochemical reactions related to plant growth and development . It is involved in the ethylene biosynthesis pathway, where it decomposes to produce ethylene . Ethylene, in turn, interacts with various enzymes and proteins to regulate processes such as fruit ripening, flower wilting, and leaf fall .

Cellular Effects

The effects of Ethephon-d4 at the cellular level are primarily due to its breakdown product, ethylene . Ethylene influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce the expression of genes involved in fruit ripening and promote changes in cellular metabolism that facilitate this process .

Molecular Mechanism

The molecular mechanism of Ethephon-d4 involves its decomposition to produce ethylene . Ethylene then binds to ethylene receptors, triggering a signal transduction pathway that leads to changes in gene expression . This can result in various cellular responses, such as the activation or inhibition of enzymes, changes in metabolic pathways, and alterations in cell structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethephon-d4 can change over time. For example, its impact on ethylene production and the subsequent cellular responses may vary depending on the duration of exposure

Metabolic Pathways

Ethephon-d4 is involved in the ethylene biosynthesis pathway . Upon application, it decomposes to produce ethylene, which then participates in various metabolic processes

Properties

IUPAC Name |

(2-chloro-1,1,2,2-tetradeuterioethyl)phosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6)/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPGUMQDCGORJQ-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[N|A-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate](/img/structure/B561751.png)